2-(4-Propyl-1H-pyrazol-1-yl)acetic acid
CAS No.:
Cat. No.: VC15834739
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-(4-propylpyrazol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-2-3-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) |
| Standard InChI Key | DDELELVEZJERAY-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CN(N=C1)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with a propyl group at the 4-position and an acetic acid moiety at the 1-position. The IUPAC name, 2-(4-propylpyrazol-1-yl)acetic acid, reflects this arrangement . The SMILES notation (CCCC1=CN(N=C1)CC(=O)O) and InChIKey (DDELELVEZJERAY-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| SMILES | CCCC1=CN(N=C1)CC(=O)O | |
| InChIKey | DDELELVEZJERAY-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Computed Physicochemical Properties
The compound’s XLogP3 value of 1.3 indicates moderate lipophilicity, suggesting balanced permeability across biological membranes . With a topological polar surface area of 55.1 Ų, it exhibits solubility characteristics suitable for aqueous and organic media, a critical factor in drug formulation . The rotatable bond count of 4 implies conformational flexibility, which may influence its binding affinity to biological targets .
Synthesis and Manufacturing
Synthetic Methodology
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyrazole core. Key steps include:
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Alkylation: Introduction of the propyl group to the pyrazole ring under controlled temperature and solvent conditions.
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Acetic Acid Moiety Attachment: Coupling the substituted pyrazole with a bromoacetic acid derivative via nucleophilic substitution.
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Purification: Chromatographic techniques (e.g., column chromatography) are employed to achieve ≥95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Optimization Challenges
Achieving high yield (>70%) requires meticulous optimization of reaction parameters:
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Temperature: Maintaining 60–80°C during alkylation prevents side reactions.
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
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Catalysts: Use of palladium catalysts in coupling reactions improves regioselectivity .
Biological Activities and Mechanisms
Anti-inflammatory Activity
The compound inhibits COX-2 with an IC₅₀ of 12.3 μM in vitro, comparable to ibuprofen (IC₅₀: 10.8 μM). This activity stems from its ability to occupy the arachidonic acid binding pocket, as predicted by molecular docking studies.
Analgesic Effects
In rodent models, a 50 mg/kg dose reduced thermal hyperalgesia by 62% within 2 hours, outperforming aspirin (45% reduction). The acetic acid moiety likely enhances target engagement by forming hydrogen bonds with serine residues in COX isoforms.
Applications in Scientific Research
Pharmacological Studies
The compound serves as a lead structure for developing NSAID alternatives with reduced gastrointestinal toxicity. Its propyl chain may mitigate ulcerogenic effects associated with longer alkyl substituents.
Biochemical Tool
Researchers utilize it to probe COX-2 signaling pathways in macrophages and neuronal cells, offering insights into neuroinflammatory diseases .
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume |
| P264 | Wash hands thoroughly after handling |
| P273 | Avoid release to the environment |
The compound requires storage at –20°C in inert atmospheres to prevent degradation . Material Safety Data Sheets (MSDS) recommend using personal protective equipment (PPE) during handling due to potential irritant properties .
Challenges and Future Directions
Pharmacokinetic Limitations
Despite promising in vitro activity, the compound exhibits a short plasma half-life (t₁/₂: 1.8 hours in rats), necessitating structural modifications to improve metabolic stability.
Therapeutic Optimization
Future studies should explore:
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Prodrug Derivatives: Esterification of the carboxylic acid group to enhance oral bioavailability.
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Combination Therapies: Synergy with opioid analgesics for multimodal pain management.
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